molecular formula C21H33N3O2 B5917994 N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide

N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide

Cat. No. B5917994
M. Wt: 359.5 g/mol
InChI Key: IXLNUXRIJFNZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide, also known as ABT-089, is a chemical compound that has been extensively studied for its potential use in treating various neurological disorders. It is a selective agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in cognitive function, learning, and memory.

Mechanism of Action

N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide selectively binds to the α4β2 nicotinic acetylcholine receptor, which is involved in cognitive function, learning, and memory. By binding to this receptor, N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide enhances the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in these processes.
Biochemical and Physiological Effects
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide has been shown to improve cognitive function and memory in animal models and in humans. It has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is involved in attention and working memory. Additionally, N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide has been shown to reduce the symptoms of ADHD in animal models and in humans.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide in lab experiments is its selectivity for the α4β2 nicotinic acetylcholine receptor, which allows for more targeted studies. However, one limitation is its potential side effects on other neurotransmitter systems, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide. One area of interest is its potential use in treating Alzheimer's disease, as it has been shown to improve cognitive function and memory in animal models. Another area of interest is its potential use as a smoking cessation aid, as it has been shown to reduce nicotine withdrawal symptoms in animal models. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide and its potential side effects.

Synthesis Methods

The synthesis of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide involves the reaction of 4-(4-morpholinyl)benzaldehyde with 3-(3,5-dimethyl-1-piperidinyl)propylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain pure N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide.

Scientific Research Applications

N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential use in treating various neurological disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. It has also been studied for its potential use as a cognitive enhancer and a smoking cessation aid.

properties

IUPAC Name

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-4-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-17-14-18(2)16-23(15-17)9-3-8-22-21(25)19-4-6-20(7-5-19)24-10-12-26-13-11-24/h4-7,17-18H,3,8-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLNUXRIJFNZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCNC(=O)C2=CC=C(C=C2)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-4-(morpholin-4-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.